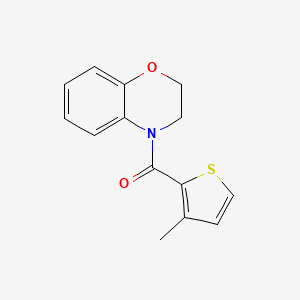![molecular formula C15H16ClNO2S B7495571 N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline](/img/structure/B7495571.png)
N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline, commonly known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CES is a member of the sulfonyl aniline family and is a white crystalline solid that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of CES is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. CES has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell growth and proliferation. CES has also been shown to bind to the sigma-1 receptor, a protein that is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
CES has been shown to have several biochemical and physiological effects in animal models. In a study conducted on rats, CES was found to reduce the levels of pro-inflammatory cytokines in the blood, indicating its potential as an anti-inflammatory agent. CES has also been shown to inhibit the growth of cancer cells in vitro and in animal models. However, more research is needed to fully understand the biochemical and physiological effects of CES.
Advantages and Limitations for Lab Experiments
One advantage of using CES in lab experiments is its versatility. CES can be easily modified to create new compounds with unique properties, making it a valuable building block in drug discovery and material science. However, one limitation of using CES is its potential toxicity. CES has been shown to be toxic to some cell types, and more research is needed to fully understand its safety profile.
Future Directions
There are several future directions for research on CES. One direction is to investigate its potential as an anticancer agent in human clinical trials. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as arthritis. Additionally, CES could be further modified to create new compounds with improved properties for drug discovery and material science applications.
Synthesis Methods
The synthesis of CES involves a multistep process that includes the reaction of 3-chloroacetophenone with methylsulfonyl chloride to form 3-chloro-1-(methylsulfonyl)acetophenone. This intermediate is then reacted with aniline in the presence of a catalyst to yield CES. The purity of the final product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
CES has been shown to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, CES has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. CES has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In drug discovery, CES has been used as a scaffold for the development of new drug candidates. In material science, CES has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-11(12-4-3-5-13(16)10-12)17-14-6-8-15(9-7-14)20(2,18)19/h3-11,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWVCCCHQUKQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,5-Dichloroanilino)-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7495488.png)

![N-cyclopropyl-2-[4-[1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]acetamide](/img/structure/B7495502.png)
![3-[(3-Chlorophenyl)methyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione](/img/structure/B7495510.png)


![1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B7495534.png)
![5-[(2-Methyl-2,3-dihydroindol-1-yl)sulfonyl]thiophene-3-carboxylic acid](/img/structure/B7495548.png)

![N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7495570.png)
![8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7495573.png)
![2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7495578.png)
![ethyl 5-[(2,2-dichloropropanoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B7495586.png)
![N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7495597.png)